molecular formula C13H17N3O4 B14968752 3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid

3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid

Cat. No.: B14968752
M. Wt: 279.29 g/mol
InChI Key: ZPPVHEJXHZEDJB-UHFFFAOYSA-N
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Description

3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid is a complex organic compound that features a cinnoline core structure. Cinnoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid typically involves multiple steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The cinnoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated cinnoline is reacted with 3-aminopropanoic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the ketone group in the cinnoline ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The cinnoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinecarboxylic acid
  • 3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolineacetamide

Uniqueness

What sets 3-({2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetyl}amino)propanoic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the propanoic acid moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

3-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H17N3O4/c17-11(14-6-5-13(19)20)8-16-12(18)7-9-3-1-2-4-10(9)15-16/h7H,1-6,8H2,(H,14,17)(H,19,20)

InChI Key

ZPPVHEJXHZEDJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC(=O)O

Origin of Product

United States

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